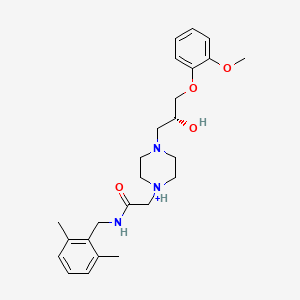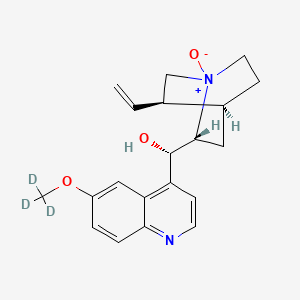
(R)-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a hydroxy group, and a methoxyphenoxy group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the hydroxy group: This step involves the selective hydroxylation of the intermediate compound, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions, where the hydroxy group reacts with a methoxyphenol derivative.
Final coupling: The final step involves coupling the intermediate with 2,6-dimethylbenzylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methoxy group to a hydroxy group using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Methoxyphenol derivatives, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the methoxy group can yield hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of ®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxyphenoxy groups may allow it to form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- (S)-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
Uniqueness
The ®-enantiomer of this compound may exhibit different biological activity compared to the (S)-enantiomer due to its specific three-dimensional arrangement
Propriétés
Formule moléculaire |
C25H36N3O4+ |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
N-[(2,6-dimethylphenyl)methyl]-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C25H35N3O4/c1-19-7-6-8-20(2)22(19)15-26-25(30)17-28-13-11-27(12-14-28)16-21(29)18-32-24-10-5-4-9-23(24)31-3/h4-10,21,29H,11-18H2,1-3H3,(H,26,30)/p+1/t21-/m1/s1 |
Clé InChI |
ODEABTBOTJLYOW-OAQYLSRUSA-O |
SMILES isomérique |
CC1=C(C(=CC=C1)C)CNC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)CNC(=O)C[NH+]2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)





![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)



![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)


